molecular formula C13H7ClN4O4S B2587561 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide CAS No. 865288-16-0

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide

Cat. No. B2587561
CAS RN: 865288-16-0
M. Wt: 350.73
InChI Key: KNTCEPLLFWHQBP-UHFFFAOYSA-N
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Description

“N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The compound also contains a nitrobenzamide group, which consists of a benzene ring attached to a nitro group and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene, oxadiazole, and nitrobenzamide groups. These groups would likely contribute to the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and oxadiazole rings could contribute to its aromaticity and stability . The nitrobenzamide group could affect its reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and characterization of related compounds, which share structural similarities with N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide, involve complex chemical reactions leading to the formation of heterocyclic compounds like oxadiazoles and thiadiazoles. These processes often employ techniques like NMR, MS, IR, and X-ray diffraction methods to elucidate the molecular structure and confirm the chemical identities of the synthesized compounds (He, Yang, Hou, Teng, & Wang, 2014; Mutchu, Kotra, Onteddu, Boddapati, & Bollikolla, 2018).

Potential Biological Activities

Several studies have highlighted the potential biological activities of compounds structurally related to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide. These activities range from antimicrobial properties against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013) to the inhibition of cancer cell lines, demonstrating the compound's relevance in medicinal chemistry and drug development (Zhang et al., 2005).

Chemical Reactivity and Applications

The reactivity of oxadiazole derivatives, including those similar to the compound , has been extensively studied, revealing their potential in a variety of chemical reactions and applications. This includes the development of chemosensors for detecting hazardous substances like phosgene (Hu et al., 2016), highlighting the versatility and applicability of oxadiazole compounds in chemical sensing technologies.

Future Directions

The study and development of new thiophene, oxadiazole, and nitrobenzamide derivatives is an active area of research, particularly in the field of medicinal chemistry . This compound could potentially be studied for its biological activity and potential applications in this field.

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O4S/c14-10-5-4-9(23-10)12-16-17-13(22-12)15-11(19)7-2-1-3-8(6-7)18(20)21/h1-6H,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTCEPLLFWHQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

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